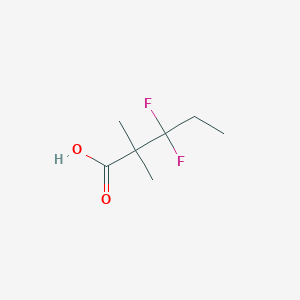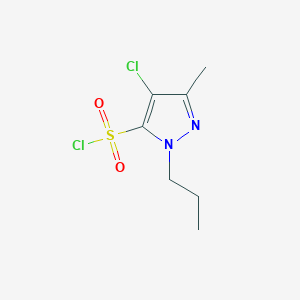
3,3-Difluoro-2,2-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2,2-dimethylpentanoic acid is a chemical compound with the formula C7H12F2O2 . It has a molecular weight of 166.17 .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2,2-dimethylpentanoic acid is 1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11) . This indicates the presence of seven carbon atoms, twelve hydrogen atoms, two fluorine atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
3,3-Difluoro-2,2-dimethylpentanoic acid is a liquid at room temperature . The boiling point and other physical properties are not specified .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research has extensively explored the environmental impact and microbial degradation pathways of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl carboxylic acids and sulfonic acids through environmental processes. These studies shed light on the environmental fate, biodegradability, and potential for defluorination of such compounds, which is crucial for assessing their long-term environmental presence and developing strategies for mitigation and remediation (Liu & Avendaño, 2013).
Analytical and Monitoring Techniques
Advancements in analytical methods have enabled the detection and quantification of PFAS, including novel fluoroalkylether substances, in environmental and biomonitoring samples. This research is fundamental for understanding the distribution, fate, and potential health effects of these compounds, informing regulatory policies and environmental monitoring programs (Munoz et al., 2019).
Toxicity and Environmental Safety
The search for alternatives to harmful PFAS compounds has led to investigations into the sources, distribution, and toxicological profiles of novel fluorinated alternatives. Understanding the toxicity and environmental safety of these alternatives is critical for evaluating their suitability as replacements for more harmful PFAS compounds, ensuring that new materials do not pose similar or greater risks (Wang et al., 2019).
Chemical Synthesis and Organic Chemistry Applications
The unique properties of fluorinated compounds have also found applications in organic synthesis, where their reactivity and stability are harnessed in various reactions, including electrophilic aromatic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. These applications are pivotal in the development of new organic compounds, pharmaceuticals, and materials (Kazakova & Vasilyev, 2017).
Biological Monitoring and Health Risks
The persistent nature of PFAS compounds necessitates ongoing biological monitoring to assess exposure and potential health risks in both humans and wildlife. Understanding the bioaccumulation, biomagnification, and toxicological effects of PFAS is essential for evaluating their impact on health and informing regulatory actions (Houde et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-difluoro-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFJMGVBSZFNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2,2-dimethylpentanoic acid | |
CAS RN |
2090954-33-7 |
Source


|
| Record name | 3,3-difluoro-2,2-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)


naphthalen-1-yl]methylidene})amine](/img/structure/B2782247.png)






![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782257.png)

![5-(3-chlorobenzyl)-N-(3-ethoxypropyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2782260.png)